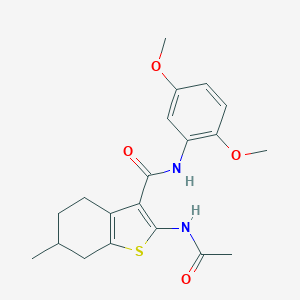![molecular formula C23H30N2O3S B289423 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as JNJ-47965567, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs called benzothiophenes, which have been shown to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of a protein called Bcl-2, which is overexpressed in many types of cancer. Bcl-2 is a key regulator of apoptosis, and by inhibiting its activity, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can induce apoptosis in cancer cells. In addition, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of another protein called Mcl-1, which is also involved in the regulation of apoptosis.
Biochemical and physiological effects:
6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, it has been shown to inhibit the growth and migration of cancer cells. It has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients, which is a key mechanism for the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the regulation of apoptosis and the role of Bcl-2 and Mcl-1 in cancer. However, one limitation of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a number of future directions for the study of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of research could be the development of more soluble derivatives of the drug, which would make it easier to use in a wider range of experiments. Another area of research could be the identification of biomarkers that can predict which patients are most likely to respond to treatment with 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Finally, there is the potential for the development of combination therapies that incorporate 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other drugs to enhance its anticancer activity.
合成法
The synthesis of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with tert-butylamine to form the tert-butylamide, which is then reacted with 2-bromoethanol to form the hydroxyethyl derivative. The final step involves the reaction of the hydroxyethyl derivative with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form 6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
科学的研究の応用
6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
特性
分子式 |
C23H30N2O3S |
|---|---|
分子量 |
414.6 g/mol |
IUPAC名 |
6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3S/c1-14-7-5-6-8-16(14)20(27)25-22-19(21(28)24-11-12-26)17-10-9-15(23(2,3)4)13-18(17)29-22/h5-8,15,26H,9-13H2,1-4H3,(H,24,28)(H,25,27) |
InChIキー |
WHEHXAWWFVXZQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289340.png)
![Methyl 4-{[(6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}benzoate](/img/structure/B289343.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289345.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![Ethyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289348.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289349.png)
![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289353.png)
![N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289355.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289356.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289357.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)
![Ethyl 4-({[2-(acetylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289361.png)
